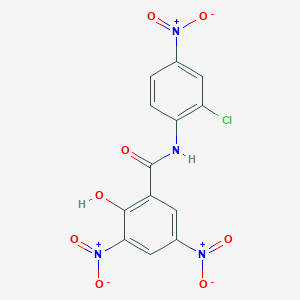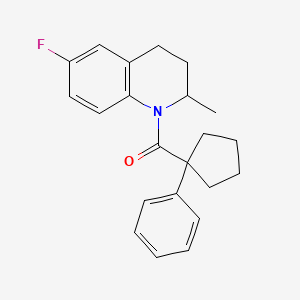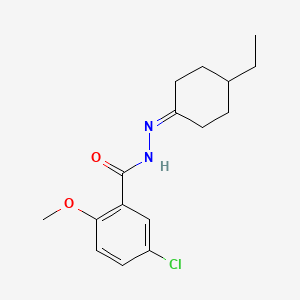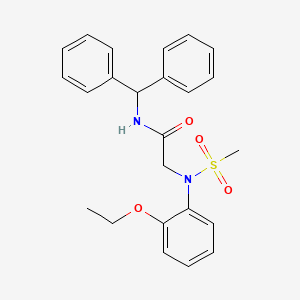![molecular formula C27H28N2O3 B15153182 N-{(2R,4S)-2-methyl-1-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B15153182.png)
N-{(2R,4S)-2-methyl-1-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{(2R,4S)-2-methyl-1-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide is a complex organic compound with a unique structure that combines a tetrahydroquinoline core with phenylacetamide and methylphenoxyacetyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2R,4S)-2-methyl-1-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the phenylacetamide group: This step involves the acylation of the tetrahydroquinoline core with phenylacetyl chloride in the presence of a base such as triethylamine.
Attachment of the methylphenoxyacetyl group: This can be done through an esterification reaction using 3-methylphenoxyacetic acid and a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener solvents and reagents.
化学反応の分析
Types of Reactions
N-{(2R,4S)-2-methyl-1-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The phenyl and methylphenoxy groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide)
Major Products
Oxidation: Quinoline derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenyl and methylphenoxy derivatives
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
作用機序
The mechanism of action of N-{(2R,4S)-2-methyl-1-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
- N-{(2R,4S)-2-methyl-1-[(2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide
- N-{(2R,4S)-2-methyl-1-[(4-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide
Uniqueness
N-{(2R,4S)-2-methyl-1-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide is unique due to the specific positioning of the methylphenoxy group, which can influence its binding affinity and specificity towards certain targets. This structural uniqueness can result in different biological activities and applications compared to its analogs.
特性
分子式 |
C27H28N2O3 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
N-[(2R,4S)-2-methyl-1-[2-(3-methylphenoxy)acetyl]-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C27H28N2O3/c1-19-10-9-13-23(16-19)32-18-27(31)28-20(2)17-26(24-14-7-8-15-25(24)28)29(21(3)30)22-11-5-4-6-12-22/h4-16,20,26H,17-18H2,1-3H3/t20-,26+/m1/s1 |
InChIキー |
ZBWPMGMYJKFMKL-IBVKSMDESA-N |
異性体SMILES |
C[C@@H]1C[C@@H](C2=CC=CC=C2N1C(=O)COC3=CC=CC(=C3)C)N(C4=CC=CC=C4)C(=O)C |
正規SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)COC3=CC=CC(=C3)C)N(C4=CC=CC=C4)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-(4-ethylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15153118.png)









![2-bromo-N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide](/img/structure/B15153193.png)
![4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B15153198.png)
![methyl 4-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B15153202.png)
![N-(4-chlorophenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B15153205.png)
